(2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Overview
Description
The compound (2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule It is characterized by the presence of a conjugated enone system, an amino group attached to a phenyl ring, and multiple methoxy groups on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone System: The enone system can be formed through an aldol condensation reaction between an appropriate aldehyde and ketone.
Amination: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Methoxylation: The methoxy groups are introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, (2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The enone system can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amino and methoxy groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with fewer methoxy groups.
(2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of an enone.
Uniqueness
The presence of three methoxy groups on the phenyl ring and the enone system makes (2E)-3-{[2-(propan-2-yl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one unique
Properties
IUPAC Name |
(E)-3-(2-propan-2-ylanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14(2)16-8-6-7-9-17(16)22-11-10-18(23)15-12-19(24-3)21(26-5)20(13-15)25-4/h6-14,22H,1-5H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREUUSWTDGFGJN-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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